3-[1-(3,5-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid
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Overview
Description
3-[1-(3,5-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid is an organic compound that features a pyrrole ring substituted with a 3,5-dimethylphenyl and a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3,5-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid typically involves the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions:
Carboxylation: The final step involves the carboxylation of the pyrrole ring to introduce the propanoic acid group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3,5-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[1-(3,5-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving pyrrole derivatives.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[1-(3,5-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-[1-(3,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid: Lacks the 4-fluorophenyl group.
3-[1-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid: Lacks the 3,5-dimethylphenyl group.
Uniqueness
The presence of both the 3,5-dimethylphenyl and 4-fluorophenyl groups in 3-[1-(3,5-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid imparts unique chemical properties, such as increased stability and specific reactivity patterns, making it distinct from similar compounds.
Properties
Molecular Formula |
C21H20FNO2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-[1-(3,5-dimethylphenyl)-5-(4-fluorophenyl)pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C21H20FNO2/c1-14-11-15(2)13-19(12-14)23-18(8-10-21(24)25)7-9-20(23)16-3-5-17(22)6-4-16/h3-7,9,11-13H,8,10H2,1-2H3,(H,24,25) |
InChI Key |
MQCKKVCBPAGRIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=CC=C2C3=CC=C(C=C3)F)CCC(=O)O)C |
Origin of Product |
United States |
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